molecular formula C22H13Cl2N3O3 B12994748 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B12994748
M. Wt: 438.3 g/mol
InChI Key: LMOWSYTUGZQOQX-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 3,4-dichlorophenyl group and a 4-nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide typically involves a multi-step process:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.

    Formation of Carboxamide: The carboxamide group is introduced by reacting the quinoline derivative with 4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivative.

    Substitution: The chlorines on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Reduction: 2-(3,4-dichlorophenyl)-N-(4-aminophenyl)quinoline-4-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. For example, if the compound exhibits anticancer activity, it might inhibit a key enzyme involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)quinoline-4-carboxamide: Lacks the nitrophenyl group, which may alter its biological activity.

    N-(4-Nitrophenyl)quinoline-4-carboxamide: Lacks the dichlorophenyl group, potentially affecting its chemical reactivity and biological properties.

    2-Phenylquinoline-4-carboxamide: A simpler analog that may serve as a basis for comparison in structure-activity relationship studies.

Uniqueness

The presence of both the 3,4-dichlorophenyl and 4-nitrophenyl groups in 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.

Properties

Molecular Formula

C22H13Cl2N3O3

Molecular Weight

438.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H13Cl2N3O3/c23-18-10-5-13(11-19(18)24)21-12-17(16-3-1-2-4-20(16)26-21)22(28)25-14-6-8-15(9-7-14)27(29)30/h1-12H,(H,25,28)

InChI Key

LMOWSYTUGZQOQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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